![molecular formula C36H37F2P B14908406 [2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14908406.png)
[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane is a complex organophosphorus compound characterized by its unique structure, which includes multiple phenyl and fluorophenyl groups attached to a dicyclohexylphosphane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane typically involves multi-step organic reactions. One common method includes the reaction of dicyclohexylphosphane with 2,6-bis(3-fluorophenyl)phenyl bromide under palladium-catalyzed cross-coupling conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.
Coordination: Transition metal salts like palladium chloride or platinum chloride are used in the presence of solvents like dichloromethane.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted phenyl derivatives.
Coordination: Metal-phosphane complexes.
科学的研究の応用
[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane has several applications in scientific research:
Catalysis: It is used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions.
Material Science: The compound is explored for its potential in the development of new materials with unique electronic properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a pharmacophore in drug design.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism by which [2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane exerts its effects largely depends on its role as a ligand. In catalysis, it coordinates with metal centers to form active catalytic species that facilitate various chemical transformations. The molecular targets and pathways involved include:
Transition Metal Centers: The phosphane coordinates with metals like palladium or platinum, altering their electronic properties and reactivity.
Enzyme Inhibition: In biological systems, it may interact with enzyme active sites, inhibiting their function.
類似化合物との比較
Similar Compounds
Triphenylphosphane: A simpler phosphane ligand with three phenyl groups.
Dicyclohexylphosphane: A phosphane ligand with two cyclohexyl groups.
Bis(diphenylphosphino)ethane: A bidentate ligand with two diphenylphosphino groups.
Uniqueness
[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane is unique due to the presence of multiple fluorophenyl groups, which can significantly alter its electronic properties and steric profile compared to simpler phosphane ligands. This makes it particularly valuable in fine-tuning the reactivity and selectivity of catalytic processes.
特性
分子式 |
C36H37F2P |
|---|---|
分子量 |
538.6 g/mol |
IUPAC名 |
[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane |
InChI |
InChI=1S/C36H37F2P/c37-28-14-9-12-26(24-28)32-21-11-22-33(27-13-10-15-29(38)25-27)36(32)34-20-7-8-23-35(34)39(30-16-3-1-4-17-30)31-18-5-2-6-19-31/h7-15,20-25,30-31H,1-6,16-19H2 |
InChIキー |
WAWNLPNYTSSCCM-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C(C=CC=C4C5=CC(=CC=C5)F)C6=CC(=CC=C6)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


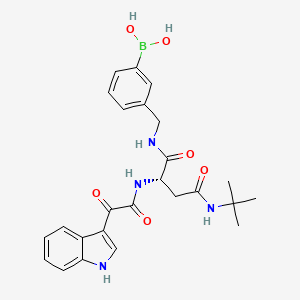

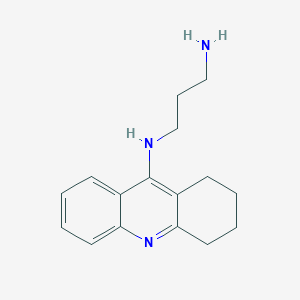
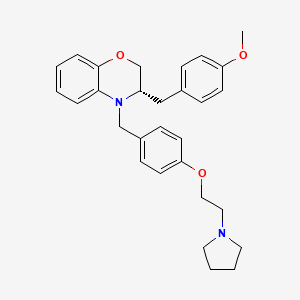
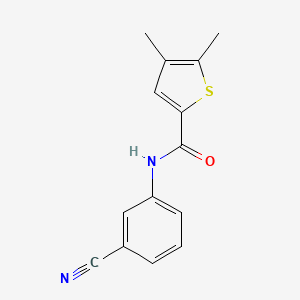
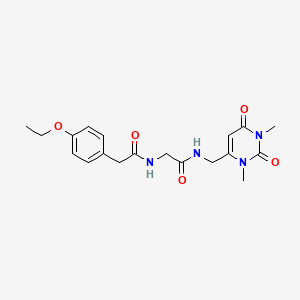

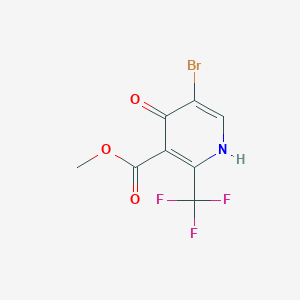



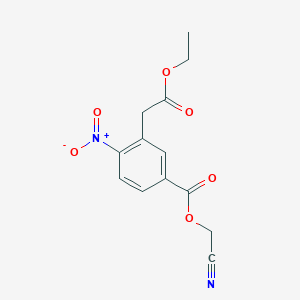
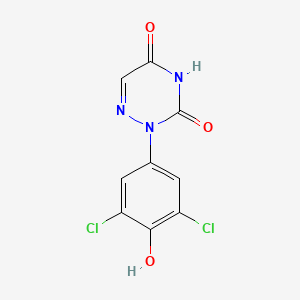
![1-(Pyrrolidin-1-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethan-1-one](/img/structure/B14908412.png)
